molecular formula C16H24N2O3 B2753066 N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034242-58-3

N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2753066
CAS RN: 2034242-58-3
M. Wt: 292.379
InChI Key: ISTLOISFMCGJHQ-UHFFFAOYSA-N
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Description

Tertiary butyl esters, which are related to the compound you’re asking about, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems .


Synthesis Analysis

A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied . For instance, the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been achieved .

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and tumor growth. It has also been shown to inhibit the formation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide in lab experiments is its potential therapeutic applications in cancer and autoimmune disease research. Another advantage is its potential use as a therapeutic agent for Alzheimer's disease. However, a limitation is the lack of understanding of its mechanism of action and the need for further studies to determine its exact biochemical and physiological effects.

Future Directions

There are several future directions for research on N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. One direction is to further investigate its potential therapeutic applications in cancer and autoimmune disease research. Another direction is to explore its potential use as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to determine its exact mechanism of action and its biochemical and physiological effects. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds for scientific research applications.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves the reaction of isonicotinamide with tert-butyl 4-(bromomethyl)tetrahydro-2H-pyran-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified by column chromatography to obtain the final compound in high yield and purity.

Scientific Research Applications

N-(tert-butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has been studied for its potential use in scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer and autoimmune disease research. Additionally, it has been studied for its potential use as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides.

properties

IUPAC Name

N-tert-butyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)18-15(19)13-4-7-17-14(10-13)21-11-12-5-8-20-9-6-12/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTLOISFMCGJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=NC=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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